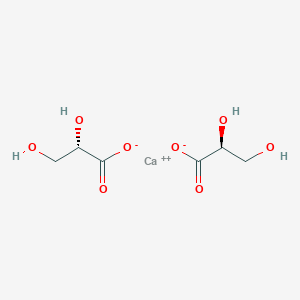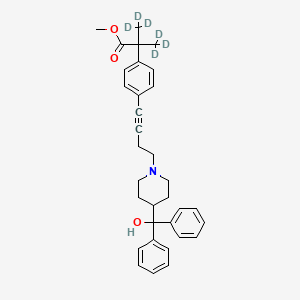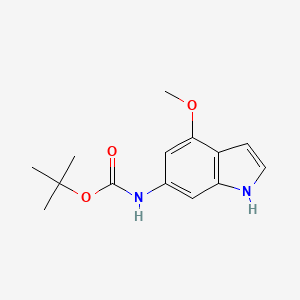
L-Glyceric acid hemicalcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glyceric acid hemicalcium salt (L-GHA) is a compound that can be used in various scientific research applications. It is a white, odorless, inorganic salt that is water-soluble and non-toxic. L-GHA is an important building block for many biochemical and physiological processes, and has been studied for its potential use in the development of new drugs, medical treatments, and food products.
科学的研究の応用
Biotechnological Production : Glyceric acid has potential in biotechnological applications, especially as a target compound for new surplus glycerol applications in biodiesel and oleochemical industries. It can be mass-produced from glycerol feedstock using a biotechnological process involving acetic acid bacteria, which is significant for industrial applications (Habe et al., 2009).
Medical Diagnosis and Treatment : The determination of the configuration of glyceric acid is crucial for diagnosing D-glyceric and L-glyceric acidurias. These are inherited metabolic diseases characterized by increased excretion of glyceric acid. Chiral liquid chromatography tandem mass spectrometry is used for this purpose, indicating its importance in medical diagnostics (Rashed et al., 2002).
Microbial Resolution for Production : L-Glyceric acid can be produced from DL-Glyceric acid using microbial resolution. This involves isolating bacterial strains capable of enantiospecific degradation of D-Glyceric acid, indicating a method for producing enantiomerically pure L-Glyceric acid (Sato et al., 2015).
Enantioselective Potentiometric Electrodes : The development of enantioselective potentiometric membrane electrodes for L- and D-Glyceric acids shows their potential in biochemical and clinical analyses. These electrodes can be used for the assay of glyceric acids in serum samples, demonstrating their utility in medical and biochemical research (Stefan-van Staden et al., 2011).
Cytotoxicity Evaluation : The synthesis of derivatives from glyceric acid, like dilinoleoyl-D-glyceric acid, and their evaluation for cytotoxicity to human cells highlight the potential of glyceric acid derivatives in pharmacology and toxicology studies (Sato et al., 2011).
Safety and Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .
作用機序
Biochemical Pathways
L-Glyceric acid, a component of L-Glyceric acid hemicalcium salt, is known to be an intermediate in the glycolysis pathway . Glycolysis is a crucial metabolic pathway that breaks down glucose to produce energy in the form of ATP.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and how it is distributed within the body .
特性
| { "Design of the Synthesis Pathway": "The synthesis of L-Glyceric acid hemicalcium salt can be achieved by the reaction between L-glyceric acid and calcium hydroxide.", "Starting Materials": ["L-glyceric acid", "calcium hydroxide"], "Reaction": [ "Step 1: Dissolve L-glyceric acid in water.", "Step 2: Add calcium hydroxide to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry it in a vacuum oven.", "Step 6: The resulting product is L-Glyceric acid hemicalcium salt." ] } | |
| 14028-63-8 | |
分子式 |
C3H6CaO4 |
分子量 |
146.16 g/mol |
IUPAC名 |
calcium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1 |
InChIキー |
SFSPYQVJHDHQPR-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)O)O)O.[Ca] |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
正規SMILES |
C(C(C(=O)O)O)O.[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

